Enzymatic Specificity: GDP-Perosamine Synthase Exhibits 200-Fold Lower kcat with Unnatural 3-Deoxy Substrate
GDP-perosamine synthase, the enzyme responsible for the final amination step in GDP-perosamine biosynthesis, demonstrates a stark kinetic preference for its natural substrate, GDP-4-keto-6-deoxymannose, over the unnatural analog GDP-4-keto-3,6-dideoxymannose. While the Km values for both substrates are nearly identical (0.013 ± 0.006 mM vs. 0.016 ± 0.003 mM, respectively), the kcat for the unnatural substrate is reduced by a factor of approximately 200 (2.7 ± 0.6 s⁻¹ vs. 0.015 ± 0.001 s⁻¹) [1]. This results in a catalytic efficiency (kcat/Km) of (2.1 ± 1.1) × 10⁵ M⁻¹s⁻¹ for the natural substrate versus only (9.4 ± 1.8) × 10² M⁻¹s⁻¹ for the unnatural 3-deoxy analog.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for GDP-perosamine synthase |
|---|---|
| Target Compound Data | (2.1 ± 1.1) × 10⁵ M⁻¹s⁻¹ |
| Comparator Or Baseline | GDP-4-keto-3,6-dideoxymannose: (9.4 ± 1.8) × 10² M⁻¹s⁻¹ |
| Quantified Difference | ~223-fold higher efficiency for natural substrate |
| Conditions | In vitro kinetic assay using purified GDP-perosamine synthase from Caulobacter crescentus, pH 7.5, 25 °C |
Why This Matters
This data quantifies the strict substrate specificity of the perosamine biosynthetic machinery, confirming that 4-Amino-4,6-dideoxy-D-mannose (via its GDP-activated form) is the required substrate for downstream glycosyltransferases in O-antigen assembly.
- [1] Cook, P. D., Carney, A. E., & Holden, H. M. (2008). Accommodation of GDP-linked sugars in the active site of GDP-perosamine synthase. Biochemistry, 47(40), 10685–10693. View Source
